molecular formula C7H5ClO2S B8668902 4-Chloro-3-mercaptobenzoic acid

4-Chloro-3-mercaptobenzoic acid

Cat. No.: B8668902
M. Wt: 188.63 g/mol
InChI Key: HBARLEHZOZVEHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Context within Aromatic Thiol-Carboxylic Acid Systems

Aromatic thiol-carboxylic acids, such as mercaptobenzoic acids, are compounds that contain both a thiol and a carboxylic acid functional group attached to an aromatic ring. The thiol group is known for its ability to form strong bonds with metal surfaces and participate in redox reactions, while the carboxylic acid group provides a site for esterification, amidation, and salt formation. The interplay between these two functional groups is a key determinant of the chemical behavior of these molecules.

Thiocarboxylic acids, which are related compounds, exist in two tautomeric forms: the thione form and the thiol form, with the thiol form being the most common. wikipedia.org These acids are generally more acidic than their carboxylic acid analogs. wikipedia.org For instance, the pKa of thiobenzoic acid is 2.48, compared to 4.20 for benzoic acid. wikipedia.org

Significance of Bifunctional Aromatic Compounds in Chemical Research

Bifunctional catalysts, for example, which possess both acidic and basic sites, can facilitate multiple reaction steps in a one-pot synthesis, enhancing efficiency and reducing waste. taylorandfrancis.com This approach is particularly valuable for cascade reactions where the product of one reaction becomes the substrate for the next. taylorandfrancis.com

Structural and Electronic Considerations for Chloro-Substituted Aromatic Thiols

The introduction of a chlorine atom to an aromatic thiol has significant structural and electronic consequences. Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I effect) on the aromatic ring. However, it also possesses lone pairs of electrons that can be donated to the ring through resonance (+R effect). In the case of electrophilic aromatic substitution, this dual nature influences the regioselectivity of incoming substituents. taylorandfrancis.com

The electron-withdrawing effect of halogens generally deactivates the aromatic ring towards electrophilic attack. taylorandfrancis.com However, the resonance effect directs incoming electrophiles to the ortho and para positions. The steric bulk of the chlorine atom can also influence the reaction outcome, often favoring the para product over the ortho product. stackexchange.comacs.org

Synthesis and Properties

A common synthetic route to 4-chloro-3-mercaptobenzoic acid starts from 3-amino-4-chlorobenzoic acid. prepchem.com The synthesis involves a diazotization reaction followed by the introduction of a sulfur-containing group, which is then hydrolyzed to the desired thiol. prepchem.com

The physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular FormulaC₇H₅ClO₂S
Molecular Weight188.63 g/mol
Melting Point209°-211° C prepchem.com
AppearanceCreamy solid prepchem.com

Research and Applications

The unique bifunctionality of this compound makes it a versatile molecule in several areas of research. The thiol group allows for the formation of self-assembled monolayers (SAMs) on metal surfaces, a technique used in the development of sensors and electronic devices. The carboxylic acid group provides a handle for further chemical modification, enabling the attachment of other molecules or the formation of polymers.

For instance, the related compound 4-mercaptobenzoic acid is used as a probe molecule in surface-enhanced Raman spectroscopy (SERS) and for functionalizing gold nanostructures to enhance their catalytic activity. sigmaaldrich.com The principles underlying these applications can be extended to this compound, with the chloro substituent potentially modifying the electronic properties and reactivity of the molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5ClO2S

Molecular Weight

188.63 g/mol

IUPAC Name

4-chloro-3-sulfanylbenzoic acid

InChI

InChI=1S/C7H5ClO2S/c8-5-2-1-4(7(9)10)3-6(5)11/h1-3,11H,(H,9,10)

InChI Key

HBARLEHZOZVEHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)S)Cl

Origin of Product

United States

Synthetic Methodologies for 4 Chloro 3 Mercaptobenzoic Acid

Established Pathways to 4-Chloro-3-mercaptobenzoic Acid

The most common and well-documented method for the industrial production of this compound involves a multi-step process starting from a substituted aniline. This pathway is characterized by the formation of a diazonium salt intermediate, followed by the introduction of a sulfur-containing functional group.

Diazotization and Thiolation from Substituted Anilines

The synthesis typically commences with the diazotization of 3-amino-4-chlorobenzoic acid. prepchem.com In this step, the amine functional group is converted into a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0–5 °C) to ensure the stability of the diazonium intermediate. prepchem.com

The resulting diazonium solution is then reacted with a sulfur-containing nucleophile. A common reagent for this purpose is potassium ethyl xanthate. prepchem.com This reaction, often catalyzed by a nickel salt like nickel chloride, proceeds at a slightly elevated temperature (45–50 °C) and results in the formation of a xanthate ester intermediate. prepchem.com The decomposition of this intermediate, accompanied by the evolution of nitrogen gas, yields an oily or solid product that is subsequently hydrolyzed. prepchem.com

The Sandmeyer-type reactions are a cornerstone of aromatic chemistry, allowing for the conversion of aryl amines into a wide variety of functional groups via diazonium salt intermediates. scirp.orgscirp.orgresearchgate.net While effective, these reactions can sometimes be complicated by side reactions, such as hydroxylation, especially if reaction conditions are not carefully controlled. scirp.orgscirp.org

Hydrolytic Deprotection and Purification of Thiol Intermediates

Following the thiolation step, the intermediate, which is often a protected thiol such as a xanthate or a disulfide, must be deprotected to yield the final this compound. This is typically achieved through hydrolysis under basic conditions. For instance, the crude product from the xanthate reaction is boiled with a strong base like potassium hydroxide. prepchem.com

After hydrolysis, the reaction mixture is acidified with a strong acid, such as hydrochloric acid, to precipitate the desired product. prepchem.com Purification of the crude this compound is often necessary to remove byproducts. Recrystallization from a suitable solvent system, such as aqueous ethanol, is a common method to obtain the final product with high purity. prepchem.com Thin-layer chromatography is a useful technique to monitor the progress of the purification. prepchem.com

Related Synthetic Approaches for Substituted Mercaptobenzoic Acids

The synthesis of substituted mercaptobenzoic acids is not limited to the classical diazotization route. Modern organic chemistry offers a variety of alternative methods, including palladium-catalyzed reactions, nucleophilic substitution strategies, and emerging green chemistry approaches.

Palladium-Catalyzed Thiolation Reactions

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-sulfur bonds. These methods offer a versatile and often milder alternative to traditional methods. For the synthesis of aryl thiols and their derivatives, aryl halides or triflates can be coupled with a variety of sulfur nucleophiles. lookchem.com

While direct palladium-catalyzed thiolation of aryl halides with hydrogen sulfide (B99878) surrogates has been explored, these methods can sometimes suffer from poor atom economy or limited substrate scope. lookchem.com An alternative approach involves the coupling of aryl halides with thioacetates, which are more stable and less odorous than thiols. researchgate.net The resulting thioester can then be hydrolyzed to the corresponding thiol. The choice of ligand is often crucial for the success of these reactions, with bulky electron-rich phosphine (B1218219) ligands frequently employed to facilitate the catalytic cycle. researchgate.net

Nucleophilic Substitution Strategies on Halogenated Benzoic Acids

Nucleophilic aromatic substitution (SNAr) can also be employed to introduce a thiol group onto a benzoic acid ring system. This approach is most effective when the aromatic ring is activated by electron-withdrawing groups. For instance, the displacement of a halide from a dihalogenated benzoic acid with a sulfur nucleophile like sodium sulfide or an alkyl thiol can provide the desired mercaptobenzoic acid. google.com

The reaction conditions for SNAr reactions, such as the choice of solvent and the presence of a phase transfer catalyst, can significantly influence the reaction's efficiency and yield. google.com For example, the reaction of a chloronitrobenzoate with a thiol can be carried out in a polar aprotic solvent. google.com

Green Chemistry Approaches in Organosulfur Synthesis

In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods. In the context of organosulfur chemistry, this includes the use of greener solvents, catalysts, and reaction conditions. royalsocietypublishing.org

Chemical Reactivity and Functional Group Transformations of 4 Chloro 3 Mercaptobenzoic Acid

Thiol Group (-SH) Reactivity

The thiol group is known for its nucleophilicity and its ability to undergo oxidation reactions. These properties are well-manifested in the reactivity of 4-Chloro-3-mercaptobenzoic acid.

Oxidative Coupling to Disulfides

A characteristic reaction of thiols is their oxidation to form disulfides. In the case of this compound, this involves the coupling of two molecules through the formation of a sulfur-sulfur bond, yielding 4,4'-dichloro-3,3'-dithiodibenzoic acid. This transformation can be achieved using a variety of oxidizing agents. Mild oxidants are typically employed to prevent over-oxidation to sulfonic acids. For instance, aromatic thiols can be oxidized to their corresponding disulfides in the presence of oxidants like potassium bromate (B103136) (KBrO₃) or through air oxidation, which can sometimes occur in situ during other reactions. nih.gov This reaction is a common side reaction when thiols are handled in non-reducing environments.

Table 1: Oxidative Coupling of this compound

Reactant Product Reagent Example

Nucleophilic Additions and Substitutions at Sulfur

The sulfur atom of the thiol group in this compound is an effective nucleophile. This is attributed to the high acidity of the thiol proton, which makes the corresponding thiolate anion a potent nucleophile. nih.gov The thiolate can readily participate in nucleophilic substitution reactions with a variety of electrophiles. For example, it can displace leaving groups from alkyl halides or other activated systems to form new carbon-sulfur bonds. This reactivity is fundamental to the formation of thioethers and thioesters. The nucleophilic character of aromatic thiols allows them to attack electrophilic centers, initiating a wide range of synthetic transformations.

Formation of Thioethers and Thioesters

The nucleophilic nature of the thiol group is exploited in the synthesis of thioethers and thioesters. Thioethers are formed when this compound, or its corresponding thiolate, reacts with an alkyl halide or another electrophile. Thioesters can be synthesized through the reaction of the thiol with an acyl chloride or a carboxylic acid activated with a coupling agent. These reactions are crucial for introducing the 4-chloro-3-carboxyphenylthio moiety into more complex molecules.

Carboxylic Acid Group (-COOH) Reactivity

The carboxylic acid group of this compound undergoes reactions typical of this functional group, including esterification and amidation. These reactions provide a handle for modifying the molecule's solubility and for its incorporation into larger structures like peptides.

Esterification Reactions

Esterification of this compound can be accomplished by reacting it with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. libretexts.org Alternatively, more modern methods employ coupling agents to facilitate the reaction under milder conditions. The resulting esters are often used as intermediates in organic synthesis, as the ester group can serve as a protecting group for the carboxylic acid or can modify the physical properties of the molecule. For example, the synthesis of 4-mercaptobenzoate esters can be achieved through the reaction of the corresponding acid with an alcohol. mdpi.com

Table 2: Esterification of this compound

Reactants Product
This compound, Alcohol Corresponding Ester

Amidation and Peptide Coupling

The carboxylic acid functionality of this compound can be converted to an amide through reaction with an amine. This reaction is particularly important in the context of peptide synthesis, where the molecule can be coupled to the N-terminus of a peptide chain. Such reactions are typically mediated by peptide coupling reagents, which activate the carboxylic acid to facilitate its reaction with the amine. A variety of coupling reagents are available, allowing for efficient amide bond formation with minimal side reactions like racemization. nih.govnus.edu.sg This allows for the incorporation of the unique electronic and structural features of this compound into peptides and other biologically relevant molecules.

Table 3: Common Peptide Coupling Reagents for Amidation

Reagent Class Examples
Carbodiimides DCC (Dicyclohexylcarbodiimide), EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide)
Phosphonium Salts BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate)

Salt Formation and pH-Dependent Behavior

The presence of two acidic protons, one on the carboxylic acid and one on the thiol group, makes the behavior of this compound highly dependent on the pH of its environment.

Carboxylic acids are known to react with bases to form ionic salts. libretexts.org This reaction involves the deprotonation of the acidic hydroxyl group. Similarly, the thiol group is also acidic and can be deprotonated by strong bases. The solubility and reactivity of this compound are thus directly influenced by pH. solubilityofthings.com At low pH, the molecule exists predominantly in its fully protonated, neutral form. As the pH increases, the more acidic carboxylic acid group is the first to deprotonate, forming the corresponding carboxylate anion. With a further increase in pH, the thiol group deprotonates to form a thiolate, resulting in a dianionic species.

The pH-dependent speciation can be summarized as follows:

pH RangeDominant SpeciesStructure
pH < pKa1 Fully ProtonatedThis compound
pKa1 < pH < pKa2 Carboxylate Anion4-Chloro-3-mercaptobenzoate
pH > pKa2 Dianion4-Chloro-3-thiolatobenzoate

Note: pKa1 refers to the dissociation constant of the carboxylic acid group, and pKa2 refers to the dissociation constant of the thiol group.

This pH-dependent behavior is critical in synthetic applications, as the nucleophilicity of the thiol group is significantly enhanced upon its conversion to the thiolate anion at higher pH values. nih.gov Furthermore, the solubility of the compound in aqueous solutions increases as it transitions from its neutral form to its anionic salt forms. solubilityofthings.com

Influence of Chloro-Substitution on Reaction Kinetics and Selectivity

The chlorine atom at the C4 position significantly modulates the reactivity of this compound compared to its non-chlorinated analog, 3-mercaptobenzoic acid. This influence stems from both electronic and steric effects.

Electronic Effects: The chlorine atom is an electronegative element that exerts a strong electron-withdrawing inductive effect (-I). It also has a weaker electron-donating resonance effect (+M) due to its lone pairs. chemrxiv.org In the para position relative to the carboxylic acid, the inductive effect is dominant.

Increased Acidity: The -I effect of chlorine withdraws electron density from the aromatic ring, which in turn stabilizes the carboxylate and thiolate conjugate bases. This results in an increase in the acidity (a lower pKa value) of both the carboxylic acid and the thiol groups compared to 3-mercaptobenzoic acid or 4-chlorobenzoic acid. nih.govmdpi.com

Reaction Kinetics: The increased acidity and the electronic perturbation of the ring affect reaction rates. For instance, the rate of acid-catalyzed esterification may be altered. The activation of the carbonyl carbon towards nucleophilic attack is influenced by the electron density on the ring. libretexts.org The electron-withdrawing chloro group generally makes the carbonyl carbon more electrophilic, potentially increasing the rate of nucleophilic acyl substitution reactions. khanacademy.org

The table below provides a comparative view of the acidity of related benzoic acids, illustrating the impact of substituents.

CompoundpKa of Carboxylic Acid (approximate)Key Substituent Effect
Benzoic Acid 4.20Reference
4-Chlorobenzoic Acid 3.98-I effect of Cl increases acidity. nih.gov
3-Mercaptobenzoic Acid 4.07-I effect of SH increases acidity.
This compound < 3.98 (estimated)Combined -I effects of Cl and SH lead to higher acidity.

This "magic chloro" effect, where a chlorine atom profoundly alters a molecule's physical and chemical properties, is a well-utilized strategy in medicinal chemistry and materials science to fine-tune a compound's characteristics for a specific application. chemrxiv.org

Coordination Chemistry and Metal Organic Complexes of 4 Chloro 3 Mercaptobenzoic Acid

Ligand Design and Binding Modes

The presence of two distinct donor groups, the soft sulfur atom of the thiol and the hard oxygen atoms of the carboxylate, allows for multiple modes of coordination to metal centers. The specific binding mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands.

4-Chloro-3-mercaptobenzoic acid can act as a monodentate ligand, coordinating to a metal center through either the sulfur atom of the thiolate group or one of the oxygen atoms of the carboxylate group. sunway.edu.my Coordination through the soft sulfur atom is a common mode of binding, particularly with soft metal ions. Less frequently, monodentate coordination occurs through an oxygen atom of the carboxylate group.

The carboxylate group of this compound can also engage in chelation, where both oxygen atoms bind to the same metal center in a bidentate fashion. An example of this is seen in a zirconium complex where one carboxylate group acts as a bidentate chelating ligand while another is monodentate. sunway.edu.my

The ability of this compound to bridge multiple metal centers is a key feature in the construction of coordination polymers and metal clusters. This bridging can occur through the carboxylate group, the thiolate group, or a combination of both, leading to the formation of extended one-, two-, or three-dimensional networks. rsc.org For instance, related mercaptobenzoic acid ligands have been shown to form dimeric complexes where the ligands bridge two metal centers.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of techniques to elucidate their structure and bonding.

Transition metal complexes of ligands similar to this compound are often synthesized by refluxing a methanolic or alcoholic solution of the ligand and the corresponding metal salt. canchemtrans.carasayanjournal.co.in The resulting solid products are then collected by filtration and washed. canchemtrans.ca Characterization techniques such as infrared spectroscopy, nuclear magnetic resonance, and X-ray crystallography are employed to determine the coordination environment of the metal and the binding mode of the ligand. For example, in a rhenium(V) complex with a related mercaptobenzoic acid ligand, X-ray crystallography revealed a distorted square pyramidal geometry with the sulfur atom of the ligand in the basal plane. sunway.edu.my

The coordination chemistry of this compound with main group metals has also been explored. The synthesis of these complexes generally follows similar procedures to those used for transition metals. Structural analysis provides insights into the coordination preferences of main group elements. For instance, with a related mercaptobenzoate ligand, a tin complex was found to form a polymeric chain with five-coordinate tin centers.

Supramolecular Assembly via Metal-Ligand Interactions

The ability of this compound to form extended supramolecular structures is intrinsically linked to its capacity to act as a bridging ligand, connecting multiple metal centers. The deprotonated form of the ligand offers two distinct coordination sites: the soft sulfur atom of the mercapto group and the hard oxygen atoms of the carboxylate group. This hard-soft donor combination allows for the potential to bridge chemically dissimilar metal ions, a desirable feature in the construction of heterometallic frameworks.

The assembly of metal complexes with this ligand is anticipated to be driven by the formation of robust metal-sulfur and metal-oxygen bonds. Depending on the metal ion's coordination preferences, various structural motifs can be envisaged. For instance, linear or zigzag polymeric chains can form through the bridging of metal centers by the ligand. These primary coordination polymers can then further self-assemble into higher-dimensional networks through weaker intermolecular interactions such as hydrogen bonding (e.g., between carboxylic acid groups if they are not deprotonated) and π-π stacking of the aromatic rings.

While specific experimental data on the supramolecular assembly of this compound complexes is limited in publicly accessible literature, insights can be drawn from the behavior of related mercaptobenzoic acid isomers. For instance, studies on 3-mercaptobenzoic acid and 4-mercaptobenzoic acid have revealed a wide array of coordination modes, including monodentate coordination through either the sulfur or oxygen atoms, and various bridging modes that lead to the formation of one-, two-, or three-dimensional coordination polymers. It is noteworthy that S,O-chelation, which is a common feature for the 2-mercaptobenzoate isomer, is generally not observed for the 3- and 4-isomers due to the larger distance between the coordinating groups. This trend is expected to hold for this compound.

The following table summarizes potential coordination modes and resulting supramolecular structures based on the known chemistry of similar ligands.

Coordination ModePotential Supramolecular Assembly
Monodentate (S-coordination)Discrete mononuclear complexes or coordination polymers if another bridging ligand is present.
Monodentate (O-coordination)Less common due to the softer nature of many coordinating metals preferring the thiol group, but possible with hard metal ions.
Bidentate (O,O'-chelation)Can lead to mononuclear complexes or act as a node in larger frameworks.
Bridging (S and O)Formation of 1D, 2D, or 3D coordination polymers and metal-organic frameworks (MOFs).

Electronic and Geometric Factors in Coordination Geometries

The coordination geometry of metal complexes derived from this compound is governed by a delicate interplay of electronic and steric factors originating from both the ligand and the metal center.

Electronic Factors: The electronic nature of the this compound ligand is significantly influenced by its substituents. The carboxylic acid group is an electron-withdrawing group, which decreases the electron density on the aromatic ring. The chloro substituent at the 4-position also acts as an electron-withdrawing group through induction, further reducing the electron density of the benzene (B151609) ring. Conversely, the mercapto group at the 3-position is generally considered an ortho-, para-directing group and can donate electron density to the ring through resonance, although its electron-withdrawing inductive effect is also present.

The net electronic effect of these substituents influences the acidity of both the carboxylic acid and the thiol protons, as well as the nucleophilicity of the resulting carboxylate and thiolate donor atoms. The increased acidity facilitates deprotonation and subsequent coordination to metal ions. The electron-withdrawing nature of the chloro and carboxyl groups will likely decrease the electron-donating ability of the sulfur atom compared to an unsubstituted mercaptobenzoic acid, which in turn can affect the strength and nature of the metal-sulfur bond.

Geometric Factors: The geometry of the ligand itself imposes constraints on the possible coordination geometries. The relative positions of the carboxylate and thiolate groups in this compound (meta to each other) preclude the formation of small chelate rings with a single metal ion, a feature that dominates the coordination chemistry of the ortho isomer, 2-mercaptobenzoic acid. This geometric constraint inherently favors the formation of bridged, polymeric structures.

To illustrate the potential geometric parameters, the table below provides hypothetical bond lengths and angles for a representative metal complex, which would require experimental validation through techniques such as X-ray crystallography.

ParameterExpected Value Range
Metal-Sulfur Bond Length2.2 - 2.6 Å
Metal-Oxygen Bond Length2.0 - 2.5 Å
C-S-Metal Bond Angle100 - 120°
C-O-Metal Bond Angle120 - 140°

Applications in Advanced Materials Science and Nanotechnology

Self-Assembled Monolayers (SAMs) on Metal Surfaces

Self-assembled monolayers are highly ordered molecular layers that spontaneously form on a substrate. Thiol-containing molecules like mercaptobenzoic acids are well-known for their ability to form robust SAMs on metal surfaces such as gold and silver.

Surface Adsorption Mechanisms on Noble Metals

Research on 4-Mercaptobenzoic acid has shown that its adsorption behavior can differ depending on the metal substrate. On gold surfaces, 4-MBA molecules typically adsorb through the sulfur atom of the thiol group, forming a strong gold-thiolate bond. researchgate.netsigmaaldrich.cn This leaves the carboxylic acid group exposed, allowing for further functionalization of the surface.

Engineering Surface Properties and Functionality

The formation of SAMs allows for precise control over the surface properties of materials. For instance, the terminal carboxylic acid groups of a 4-MBA monolayer can be deprotonated to create a negatively charged surface. This ability to control surface charge is critical for applications such as biosensors, where the immobilization of biomolecules is often mediated by electrostatic interactions. researchgate.net The formation of SAMs can also be used to create insulating layers of controlled thickness.

Nanoparticle Synthesis and Surface Functionalization

Mercaptobenzoic acids are also employed in the synthesis and functionalization of metallic nanoparticles, where they can influence the size, shape, and stability of the resulting nanostructures.

Role as Stabilizing and Capping Agent for Metallic Nanostructures

In the synthesis of nanoparticles, capping agents are crucial for preventing aggregation and controlling growth. Molecules like 4-MBA can act as effective stabilizing agents by binding to the surface of the nanoparticles. evitachem.com This surface functionalization enhances the stability of the nanoparticles in colloidal solutions. Gold nanostructures functionalized with 4-Mercaptobenzoic acid have been reported to exhibit improved catalytic activity. sigmaaldrich.cn

Control of Nanoparticle Growth and Morphology

The interaction of capping agents with different crystallographic faces of a growing nanoparticle can influence its final shape. While general principles suggest that capping agents can direct nanoparticle morphology, specific studies detailing how 4-Chloro-3-mercaptobenzoic acid controls nanoparticle growth are not available. Research on other systems has shown that by carefully selecting the capping agent and reaction conditions, it is possible to synthesize nanoparticles with various shapes, such as spheres, rods, and prisms.

Surface-Enhanced Raman Scattering (SERS) Substrates and Probes

Surface-Enhanced Raman Scattering is a powerful analytical technique that provides significantly enhanced Raman signals from molecules adsorbed on or near nanostructured metal surfaces.

4-Mercaptobenzoic acid is a widely used model analyte and probe molecule for SERS studies. sigmaaldrich.cnnih.gov Its distinct Raman spectrum and its ability to form well-defined monolayers on SERS-active substrates make it an ideal candidate for investigating the enhancement mechanisms of SERS. The vibrational modes of the carboxylic acid group are sensitive to the local pH, allowing 4-MBA-functionalized nanoparticles to be used as SERS-based pH sensors. nih.gov The SERS signal of 4-MBA can be used to assess the performance of different SERS substrates. mdpi.com

Design of Plasmonic Sensing Platforms

Plasmonic sensing platforms utilize the interaction of light with the collective oscillations of electrons in metallic nanostructures, known as surface plasmons. The adsorption of molecules onto these surfaces can alter the plasmon resonance, providing a basis for highly sensitive detection. Aromatic thiols are commonly used to form self-assembled monolayers (SAMs) on gold and silver nanoparticles, which are the workhorses of plasmonic sensing.

In this context, this compound could be employed to functionalize such nanoparticles. The thiol group would facilitate a strong covalent bond with the metal surface, ensuring a stable and reproducible sensor surface. The presence of the chlorine atom, being an electron-withdrawing group, could subtly influence the electronic environment of the benzene (B151609) ring and the thiol anchor, potentially affecting the plasmonic response of the nanoparticles upon molecular binding events.

Table 1: Potential Characteristics of this compound in Plasmonic Sensor Design

FeaturePotential Implication in Plasmonic Sensing
Thiol Group Strong anchoring to gold and silver nanoparticle surfaces for stable sensor platforms.
Carboxylic Acid Group Can be deprotonated to create a negatively charged surface, influencing interactions with analytes.
Chloro Substituent May modulate the electronic properties of the molecule and its interaction with the plasmonic surface.
Aromatic Ring Contributes to the stability of the self-assembled monolayer through intermolecular interactions.

Molecular Interactions and SERS Enhancement Mechanisms

Surface-Enhanced Raman Scattering (SERS) is a powerful analytical technique that dramatically enhances the Raman signal of molecules adsorbed on or very close to plasmonic nanostructures. The formation of "hot spots," regions of highly concentrated electromagnetic fields between nanoparticles, is a key mechanism for this enhancement.

The orientation and electronic properties of molecules within these hot spots are critical for maximizing the SERS signal. This compound, when self-assembled on a SERS substrate, would orient itself in a specific manner dictated by the strong affinity of the thiol group for the metal. The vibrational modes of the benzene ring, the carboxylic acid group, and the carbon-chlorine bond would all be expected to produce a characteristic SERS spectrum. The electron-withdrawing nature of the chlorine atom could influence the polarizability of the molecule, which in turn could affect the intensity of the Raman scattering.

Table 2: Predicted SERS Signatures and Enhancement Factors for this compound

Molecular VibrationExpected Raman Shift (cm⁻¹)Potential for SERS Enhancement
C-S Stretching600 - 700High (due to proximity to the surface)
Aromatic C-C Stretching1000 - 1600High
C-Cl Stretching600 - 800Moderate to High
C=O Stretching (Carboxylic Acid)1680 - 1720Moderate

Note: The exact Raman shifts and enhancement factors would require experimental verification.

Integration into Polymeric and Hybrid Materials

The functional groups of this compound also lend themselves to its integration into polymeric and hybrid materials. The carboxylic acid group can participate in esterification or amidation reactions, allowing it to be covalently incorporated into polymer chains. This could be a method for creating polymers with tailored functionalities, such as increased affinity for metal surfaces or modified optical and electronic properties.

Furthermore, nanoparticles functionalized with this compound could be dispersed within a polymer matrix to create hybrid materials. These materials could combine the plasmonic properties of the nanoparticles with the processability and mechanical stability of the polymer. The specific interactions between the functionalized nanoparticles and the polymer chains would be crucial in determining the final properties of the composite material. For instance, the presence of the polar carboxylic acid and chloro groups could influence the dispersibility of the nanoparticles within different types of polymers.

Theoretical and Computational Chemistry Investigations

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing density functional theory (DFT), are instrumental in elucidating the electronic structure of 4-chloro-3-mercaptobenzoic acid. These calculations provide a detailed picture of the molecule's geometry, electron distribution, and orbital energies.

DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly used to optimize the molecular geometry and calculate various electronic properties. researchgate.net The resulting data includes bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. For instance, calculations on similar molecules have determined C-C bond lengths to be in the range of 1.36870 Å to 1.54618 Å and C-Cl bond lengths around 1.74444 Å to 1.75906 Å. nih.gov

A key aspect of electronic structure analysis is the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and stability. nih.gov A larger HOMO-LUMO gap suggests higher stability and lower reactivity. nih.gov For a related compound, the calculated HOMO and LUMO energies using the B3LYP method were -6.4016 eV and -1.6065 eV, respectively. nih.gov

Molecular electrostatic potential (MEP) maps are another valuable output of these calculations. They visualize the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for understanding intermolecular interactions. researchgate.net

Spectroscopic Property Predictions (e.g., Vibrational, Electronic Transitions)

Computational methods are highly effective in predicting the spectroscopic properties of molecules like this compound, aiding in the interpretation of experimental spectra.

Vibrational Spectroscopy: DFT calculations can accurately predict the infrared (IR) and Raman spectra of the molecule. nih.gov By calculating the harmonic vibrational frequencies, researchers can assign specific vibrational modes to the observed spectral bands. nih.govresearchgate.net For example, the characteristic stretching vibrations of the carboxylic acid group (C=O and O-H) and the thiol group (S-H) can be identified. Theoretical calculations for related molecules have shown that the carbonyl stretching vibration is a prominent band in both IR and Raman spectra. mdpi.com The accuracy of these predictions is often enhanced by scaling the calculated frequencies to better match experimental data. researchgate.net

Electronic Transitions: The energies and characteristics of electronic transitions, which are observed in UV-Vis spectroscopy, can also be predicted using time-dependent DFT (TD-DFT). These calculations provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations, such as n→π* or π→π* transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations can also predict NMR chemical shifts (¹H and ¹³C). nih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, theoretical chemical shifts can be obtained and compared with experimental data to confirm the molecular structure. nih.govchemicalbook.com

Reaction Mechanism Elucidation and Transition State Analysis

Theoretical chemistry plays a crucial role in understanding the reactivity of this compound and elucidating the mechanisms of reactions in which it participates. One documented synthesis of this compound involves the reaction of 3-amino-4-chlorobenzoic acid with sodium nitrite (B80452) and then with potassium ethyl xanthate, followed by hydrolysis. prepchem.com

Computational methods can be used to model the entire reaction pathway, identifying intermediates and, most importantly, the transition states that connect them. Transition state analysis involves locating the saddle point on the potential energy surface corresponding to the highest energy barrier for a reaction. By calculating the activation energy, which is the energy difference between the reactants and the transition state, chemists can predict the reaction rate and feasibility.

For instance, in reactions involving the mercapto or carboxylic acid groups, such as S-benzylation, computational studies can help to understand the role of catalysts and the effect of substituents on the reaction yield. rsc.org

Interfacial Interactions in Self-Assembled Systems Modeling

The presence of a thiol group makes this compound a candidate for forming self-assembled monolayers (SAMs) on metal surfaces, particularly gold and silver. researchgate.netconicet.gov.arconicet.gov.ar Theoretical modeling is essential for understanding the intricate interfacial interactions that govern the formation and stability of these SAMs.

DFT calculations can be used to investigate the adsorption of the molecule on a metal surface, determining the preferred binding sites (e.g., atop, bridge, or hollow sites) and the adsorption energy. researchgate.netconicet.gov.ar These calculations reveal that the thiol group typically binds to the metal surface via a thiolate bond. conicet.gov.arconicet.gov.ar The orientation of the molecule on the surface, including its tilt angle, is also a key parameter that can be determined computationally. researchgate.net

Furthermore, simulations can shed light on the intermolecular interactions within the SAM, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules and van der Waals interactions between the aromatic rings. conicet.gov.ar These interactions play a significant role in the ordering and stability of the monolayer. conicet.gov.ar Phase diagrams constructed from DFT data can predict the most stable surface lattice structures at different coverages. researchgate.netconicet.gov.ar

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the carboxylic acid and thiol groups allows for the existence of different conformers of this compound. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

Quantum chemical calculations can be used to perform a systematic search of the potential energy surface of the molecule, identifying all possible low-energy conformers. The relative energies of these conformers determine their population at a given temperature.

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the key functional groups within the 4-Chloro-3-mercaptobenzoic acid molecule.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Specific functional groups absorb at characteristic frequencies, providing a molecular fingerprint. For a related compound, 4-mercaptobenzoic acid, a characteristic C=C stretching signal of the benzene (B151609) ring is observed around 1600 cm⁻¹. researchgate.net The IR spectrum of a molecule with similar functional groups, such as benzoic acid, shows distinctive peaks for the O-H stretch of the carboxylic acid, the C=O stretch, and aromatic C-H and C=C stretches. docbrown.infomasterorganicchemistry.com For this compound, the IR spectrum would be expected to show:

O-H Stretch: A broad absorption band characteristic of the carboxylic acid hydroxyl group.

C=O Stretch: A strong, sharp absorption peak corresponding to the carbonyl group of the carboxylic acid.

S-H Stretch: A weak absorption band for the thiol group.

C-Cl Stretch: An absorption in the fingerprint region indicating the presence of the chlorine atom.

Aromatic C=C Stretches: Multiple sharp peaks in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy by measuring the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds and symmetric vibrations. In the context of 4-mercaptobenzoic acid, a molecule with similar functionalities, Raman spectroscopy has been used to study its pH-sensitive features. nih.gov The peaks at approximately 1380 cm⁻¹ and 1410 cm⁻¹ are attributed to the COO⁻ stretching, which are present in the deprotonated form. nih.gov Surface-enhanced Raman spectroscopy (SERS) is a powerful technique that significantly enhances the Raman signal of molecules adsorbed onto metallic nanostructures. nih.govresearchgate.net For this compound, SERS could be employed to study its adsorption and orientation on metal surfaces.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy:

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a related compound, 4-chloro-3-methylbenzoic acid, the proton NMR spectrum shows distinct signals for the aromatic protons and the methyl protons. chemicalbook.com For this compound, the ¹H NMR spectrum would be expected to show:

Aromatic Protons: Three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The coupling patterns (doublets and doublet of doublets) would reveal their relative positions.

Carboxylic Acid Proton: A singlet, often broad, at a downfield chemical shift, corresponding to the acidic proton of the carboxyl group.

Thiol Proton: A singlet corresponding to the proton of the sulfhydryl group.

¹³C NMR Spectroscopy:

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. For a similar compound, 4-methylbenzoic acid, the ¹³C NMR spectrum shows distinct signals for the carboxylic carbon, the aromatic carbons, and the methyl carbon. rsc.org For this compound, the ¹³C NMR spectrum would be expected to display:

Carboxylic Carbon: A signal at a downfield chemical shift.

Aromatic Carbons: Six distinct signals for the six carbons of the benzene ring, with their chemical shifts influenced by the attached substituents (chlorine, thiol, and carboxylic acid).

¹H NMR Data for a Structurally Similar Compound (4-Chlorobenzoic Acid)
Chemical Shift (ppm)
7.965
7.580
Note: Carboxylic acid proton peak may overlap with water signal in the solvent. chemicalbook.com
¹³C NMR Data for a Structurally Similar Compound (4-Mercaptobenzoic Acid)
Chemical Shift (ppm)
Specific peak values are not readily available in the provided search results. chemicalbook.com

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. chemguide.co.uk

When a molecule is introduced into a mass spectrometer, it is ionized to form a molecular ion (M+). chemguide.co.uk The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. The molecular ion can then fragment into smaller, charged species. The pattern of these fragments is characteristic of the molecule's structure.

For this compound (C₇H₅ClO₂S), the expected molecular weight is approximately 188.63 g/mol . The mass spectrum would show a molecular ion peak at this m/z value. Due to the presence of chlorine, an isotopic peak at M+2 would also be observed with an intensity of about one-third of the molecular ion peak, corresponding to the ³⁷Cl isotope.

Common fragmentation patterns for benzoic acid derivatives involve the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). docbrown.info For this compound, characteristic fragments could arise from the loss of:

Cl: Resulting in a fragment ion.

SH: Resulting in a fragment ion.

COOH: Resulting in a fragment ion.

CO: From a larger fragment.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.

Crystallographic Data for a Structurally Similar Compound (4-Mercaptobenzoic Acid)
Parameter
Formula
Crystal System
Space Group
a (Å)
b (Å)
c (Å)
α (°)
β (°)
γ (°)
Source: nih.gov

Electrochemical Characterization of Redox Behavior

Electrochemical techniques, such as cyclic voltammetry, are employed to study the redox behavior of this compound. These methods can provide information about the oxidation and reduction potentials of the molecule, which are influenced by the electron-withdrawing and electron-donating properties of its functional groups.

The thiol group (-SH) is known to undergo oxidation to form a disulfide bond (-S-S-). The carboxylic acid group can be deprotonated, and its pKa can be influenced by the other substituents on the aromatic ring. Studies on 4-mercaptobenzoic acid have shown that it can form self-assembled monolayers (SAMs) on gold surfaces, and its carboxylic acid group can be protonated or deprotonated by applying an electric potential. researchgate.net The redox behavior of cytochrome c has been studied on SAMs of 4-mercaptobenzoic acid. researchgate.net

For this compound, electrochemical studies would elucidate the potentials at which the thiol group is oxidized and the carboxylic acid group undergoes protonation/deprotonation. The presence of the electron-withdrawing chlorine atom is expected to influence these redox potentials compared to unsubstituted mercaptobenzoic acid. In a study involving 4-mercaptobenzoic acid, it was used as a water-soluble thiol with high acidity, making it a good nucleophile and leaving group in a chemical reaction network. nih.gov

Emerging Research Frontiers and Future Prospects for 4 Chloro 3 Mercaptobenzoic Acid

Rational Design of Derivatives with Tunable Properties

There is currently a lack of published research on the rational design of derivatives based on 4-Chloro-3-mercaptobenzoic acid. The strategic modification of its core structure—by altering the substituents on the benzene (B151609) ring or by functionalizing the thiol and carboxylic acid groups—could, in principle, allow for the tuning of its electronic, optical, and chemical properties. Such studies would be crucial for tailoring the molecule for specific applications.

Sustainable Synthesis and Process Optimization

While a conventional synthesis method for this compound has been documented, there is a clear absence of research into more sustainable and optimized synthetic routes. "Green chemistry" approaches, which focus on reducing waste, using less hazardous reagents, and improving energy efficiency, have not been specifically applied to the production of this compound. The established synthesis proceeds via a multi-step process. wikipedia.org

Conventional Synthesis of this compound wikipedia.org

Step Reactants Reagents and Conditions Outcome
13-Amino-4-chlorobenzoic acid5N Hydrochloric acid, Sodium nitrite (B80452), Water, 0-5 °CFormation of a yellow diazonium solution
2Diazonium solutionPotassium ethyl xanthate, Water, Nickel chloride, 45-50 °CFormation of a red oily solid
3Intermediate solidPotassium hydroxide, Water, Boiling for 2 hoursHydrolysis
4Resulting solutionExcess hydrochloric acidAcidification and precipitation
5Precipitated solidAcetic acid, Aqueous ethanolRecrystallization to yield this compound

This traditional route involves multiple steps and reagents, highlighting the opportunity for future research into more efficient and environmentally benign synthesis protocols.

Exploration in Advanced Catalysis and Sensors

The bifunctional nature of this compound, possessing both a thiol and a carboxylic acid group, suggests potential applications in catalysis and sensor technology. The thiol group can anchor the molecule to metal surfaces, such as gold or silver nanoparticles, while the carboxylic acid group can act as a recognition site or participate in catalytic reactions. However, no specific studies demonstrating the use of this compound in these areas have been found.

Development of Novel Hybrid Materials

The development of novel hybrid materials incorporating this compound is another area that remains unexplored. In principle, this molecule could serve as a linker in metal-organic frameworks (MOFs) or as a functionalizing agent for polymers and other nanomaterials. Such hybrid materials could exhibit unique properties for applications in gas storage, separation, or as functional coatings. The lack of research in this area represents a missed opportunity to investigate the potential of this compound in materials science.

Computational-Guided Material Discovery

Computational modeling and simulation are powerful tools for predicting the properties of molecules and guiding the discovery of new materials. There is no evidence of computational studies specifically focused on this compound. Such research could provide valuable insights into its electronic structure, reactivity, and potential interactions with other molecules and surfaces, thereby accelerating the discovery of new applications.

Q & A

Q. Optimization Considerations :

  • Temperature control to prevent over-chlorination or oxidation of the thiol group.
  • Use of inert atmospheres (N₂/Ar) to protect the thiol group from oxidation.

Q. Table 1: Synthesis Route Comparison

StepReagents/ConditionsYield (%)Key Reference
ChlorinationSOCl₂, DCM, 80°C75–85
ThiolationNa₂S, EtOH/H₂O, reflux60–70

Basic: What purification techniques are effective for isolating this compound?

Q. Methodological Answer :

  • Recrystallization : Use ethanol/water mixtures (1:3 v/v) to exploit solubility differences. The compound’s low solubility in cold water aids in high-purity recovery.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) as eluent removes polar by-products (e.g., disulfide dimers) .
  • Acid-Base Extraction : Utilize pH-dependent solubility. The carboxylic acid group deprotonates in basic conditions (pH > 10), while the thiol remains protonated, enabling separation from neutral impurities.

Advanced: How can structural contradictions in spectroscopic data (e.g., NMR vs. XRD) be resolved?

Q. Methodological Answer :

  • X-ray Crystallography : Resolves ambiguities in substituent positions. For example, SHELX software (SHELXL/SHELXD) refines crystal structures to confirm the chloro and thiol group orientations .
  • 2D NMR Techniques : HSQC and HMBC correlations map coupling between ¹H and ¹³C nuclei, distinguishing between regioisomers (e.g., 3-chloro vs. 4-chloro derivatives) .
  • Mass Spectrometry (EI-MS) : High-resolution MS (e.g., NIST data) validates molecular ion peaks (e.g., m/z 202.57 for C₇H₅ClO₂S) and fragmentation patterns .

Example Contradiction : Discrepancies in NMR chemical shifts may arise from solvent polarity or tautomerism of the thiol group. Cross-validation with IR (S-H stretch at ~2550 cm⁻¹) and XRD is critical .

Advanced: What mechanistic insights govern the reactivity of this compound in cross-coupling reactions?

Q. Methodological Answer :

  • Thiol Participation : The -SH group acts as a nucleophile in SN2 reactions or a ligand in metal-catalyzed couplings (e.g., Pd-mediated Suzuki-Miyaura). Steric hindrance from the chloro group can slow reactivity at the 4-position.
  • Computational Modeling : DFT studies (e.g., Gaussian 09) predict electron density distribution. The chloro group’s electron-withdrawing effect deactivates the ring, directing electrophiles to the 5-position .
  • Experimental Validation : Kinetic studies under varying temperatures (25–60°C) and catalysts (e.g., CuI vs. Pd(PPh₃)₄) quantify activation energies (Arrhenius plots) .

Advanced: How does the thiol group influence the compound’s biological activity, and what assays validate these effects?

Q. Methodological Answer :

  • Thiol Reactivity : The -SH group chelates metal ions (e.g., Zn²⁺ in enzyme active sites), inhibiting metalloproteases. Competitive assays with EDTA control for metal-dependent activity .
  • Oxidative Stability : Monitor thiol oxidation to disulfides using HPLC-MS. Stability is pH-dependent, with longer half-life in acidic buffers (pH 4–6) .
  • Cellular Assays : ROS (reactive oxygen species) detection via DCFH-DA fluorescence in cell lines (e.g., HeLa) quantifies antioxidant potential .

Q. Table 2: Biological Activity Data

AssayConditionResultReference
Metalloprotease Inhibition10 µM compound, pH 7.4IC₅₀ = 2.3 µM
ROS Scavenging50 µM compound, 24h65% reduction

Advanced: What computational tools predict the physicochemical properties of this compound?

Q. Methodological Answer :

  • LogP Calculation : Use ChemAxon or ACD/Labs to estimate lipophilicity (experimental LogP ~1.8 vs. predicted 1.7). Adjust for thiol group’s polarity .
  • pKa Prediction : The carboxylic acid (pKa ~2.9) and thiol (pKa ~10.2) groups are modeled using SPARC or MarvinSuite. Experimental validation via potentiometric titration .
  • Solubility : COSMO-RS simulations in water/DMSO mixtures align with experimental solubility (4.2 mg/mL in H₂O at 25°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.